5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
The compound “5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new (3-fluoroimidazo[1,2-a]pyridin-2-yl)phosphonates were synthesized by a tandem reaction of imidoyl chlorides with two equivalents of triethyl phosphite . The starting imidoyl chlorides were obtained by the consecutive addition of trifluoroacetic acid and thionyl chloride to a solution of the corresponding methyl-2-aminopyridine .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 13C NMR spectra of similar compounds show characteristic carbon atom signals supporting the proposed structure .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, the reaction of imidoyl chlorides with two equivalents of triethyl phosphite led to (3-fluoroimidazo[1,2-a]pyridin-2-yl)phosphonates . These reactions were accompanied by defluorination of the trifluoromethyl group and subsequent heterocyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from similar compounds. For instance, the obtained compounds were liquids, with composition and structure confirmed by elemental analysis and 1H, 13C, 19F, and 31P {H} NMR spectra .Scientific Research Applications
One-Pot Synthesis and Optical Applications A study detailed the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their potential as low-cost emitters with large Stokes' shifts. These compounds were characterized for their optical properties, which are significant for applications in luminescent materials and fluorescent markers. The ability to tune quantum yields based on substituents presents a versatile tool for developing novel optical materials (Volpi et al., 2017).
Fluorescent Properties for Biomarker and Sensor Development Research into 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines has demonstrated their importance as organic fluorophores, useful in biomarker and photochemical sensor applications. The influence of substituents on fluorescence intensity underscores the potential for customizing these compounds for specific diagnostic and sensing purposes (Velázquez-Olvera et al., 2012).
Applications in Alzheimer’s Disease Imaging The synthesis and evaluation of fluorinated imidazo[1,2-a]pyridine derivatives for imaging β-amyloid in Alzheimer’s disease highlight the compound's relevance in medical diagnostics. Such research indicates the potential for developing radioligands that could significantly improve the diagnosis and understanding of Alzheimer’s disease through non-invasive imaging techniques (Zeng et al., 2006).
Fluorescence Switching and pH Sensing Imidazo[1,5-a]pyridinium ions have been identified for their unique emission properties, which can be altered by synthetic modifications. Such characteristics make them excellent candidates for developing pH sensors with dual emission pathways, offering a novel approach to monitoring biochemical processes and environmental changes (Hutt et al., 2012).
Synthesis of Novel Tetracyclic Derivatives The research on the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives through intramolecular nucleophilic aromatic substitution has opened new avenues in the development of complex organic structures. These findings are relevant for the synthesis of compounds with potential pharmacological activities, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in drug development (Changunda et al., 2020).
Future Directions
properties
IUPAC Name |
(3-fluoroimidazo[1,2-a]pyridin-2-yl)-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c21-18-17(24-16-8-4-5-10-26(16)18)20(27)25-11-9-14-15(12-25)23-19(22-14)13-6-2-1-3-7-13/h1-8,10H,9,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRIFGPQMZRZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(N2)C3=CC=CC=C3)C(=O)C4=C(N5C=CC=CC5=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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